N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
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Overview
Description
N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrobenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable cyclizing agent.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Morpholine-4-carbonyl Group: This step involves the reaction of the tetrahydrobenzothiophene intermediate with morpholine-4-carbonyl chloride in the presence of a base.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide and morpholine derivatives.
Scientific Research Applications
N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide: Known for its selective inhibition of Bruton’s tyrosine kinase.
Uniqueness
N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H30N2O3S |
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Molecular Weight |
426.6g/mol |
IUPAC Name |
N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O3S/c1-24(2,3)17-9-10-18-19(15-17)30-22(25-21(27)16-7-5-4-6-8-16)20(18)23(28)26-11-13-29-14-12-26/h4-8,17H,9-15H2,1-3H3,(H,25,27) |
InChI Key |
YVITWFPGYARKRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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